
3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazole ring, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring and a pyrazole ring. The exact structure would depend on the specific locations of these rings and the connections between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of furan compounds include being colorless, volatile, and somewhat toxic .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Prabakaran, Manivarman, and Bharanidharan (2021) focused on the synthesis of novel chalcone derivatives with structures similar to 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine. These compounds exhibited potential as antioxidants, demonstrating significant in vitro activity. The research highlighted the importance of molecular docking, ADMET, QSAR, and bioactivity studies in evaluating these compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).
Chemical Reactions and Derivatives
- Gein and Mar'yasov (2015) explored the reactions of compounds containing the furan-2-yl group, similar to the target molecule, with various agents like hydrazine and hydroxylamine. This study contributes to understanding the chemical behavior and potential derivatives of such compounds (Gein & Mar'yasov, 2015).
Antimicrobial and Biological Activity
- Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, structurally related to 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine, and evaluated their antimicrobial activity. The study revealed the dependence of antimicrobial activity on the type of Schiff base moiety, indicating potential applications in the field of microbial resistance (Hamed et al., 2020).
Crystal Structure Analysis
- Borisova et al. (2016) conducted a study focusing on the crystal structures of compounds with a furan-2-yl group. This research provides insights into the stereochemical peculiarities, which could be relevant for understanding the structural properties of similar compounds like 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine (Borisova et al., 2016).
Molecular Docking Studies
- The study by Khumar, Ezhilarasi, and Prabha (2018) included molecular docking studies of pyrazole derivatives, structurally related to the target molecule. This research is essential for understanding the binding interactions of such compounds, which can be pivotal in drug design and discovery (Khumar, Ezhilarasi, & Prabha, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-2-(3-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-4-2-5-11(8-10)17-14(15)9-12(16-17)13-6-3-7-18-13/h2-9H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCSCZTZGDDDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

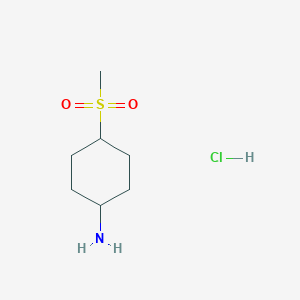
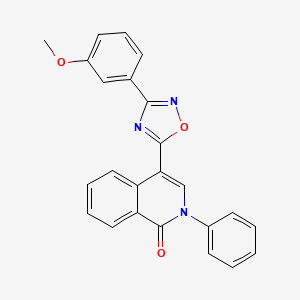

![2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2420474.png)
![N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide](/img/structure/B2420475.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420479.png)
![3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420480.png)

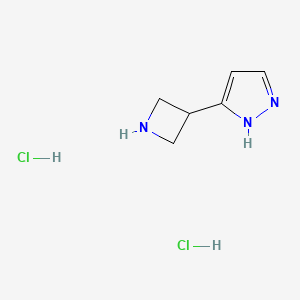
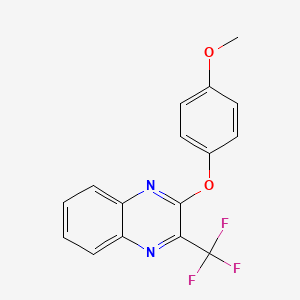

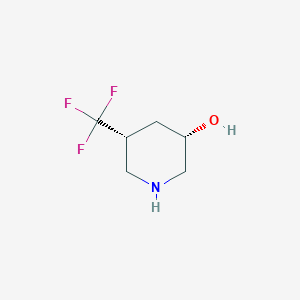

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)